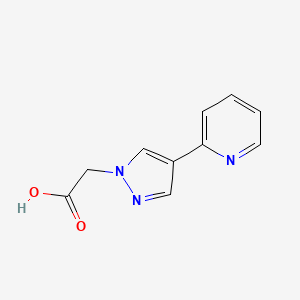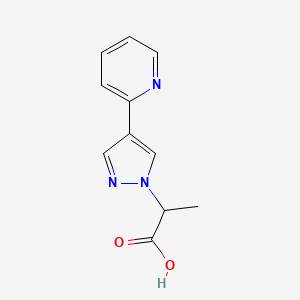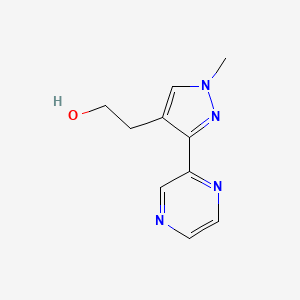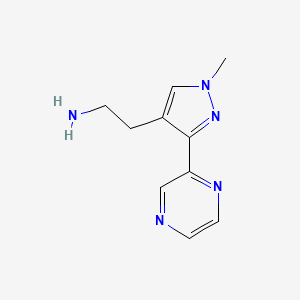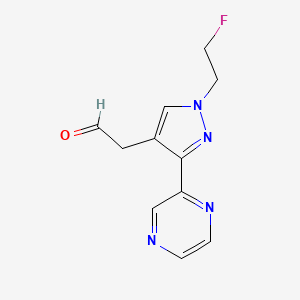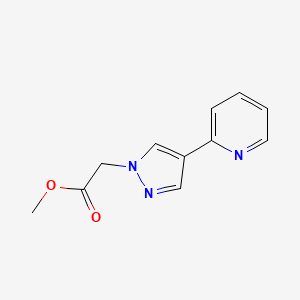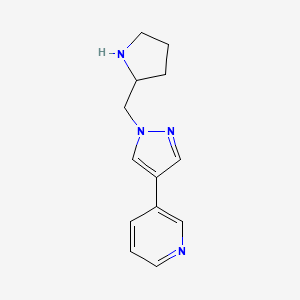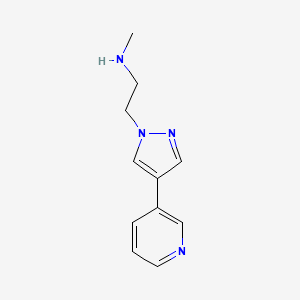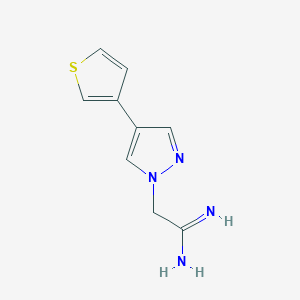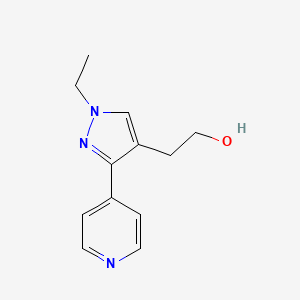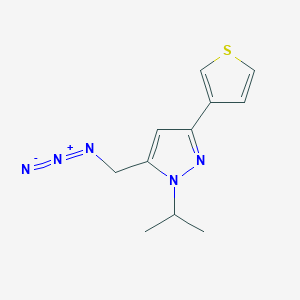
5-(Azidomethyl)-1-Isopropyl-3-(Thiophen-3-yl)-1H-Pyrazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, often involves heterocyclization of various substrates . One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .
Chemical Reactions Analysis
Thiophene-based analogs, like 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, have been the focus of many scientists due to their potential as biologically active compounds . The reaction mechanism often involves sulfur heterocyclization and 1,3-migration of silicon in DMF solution .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Thiophenkomponente der Verbindung ist für ihr Potenzial als biologisch aktive Klasse bekannt, die häufig in der medizinischen Chemie erforscht wird, um Verbindungen mit verschiedenen biologischen Wirkungen zu entwickeln. Thiophenderivate wurden auf ihre therapeutische Bedeutung untersucht, wobei einige eine signifikante Aktivität als Enzyminhibitoren zeigen .
Synthetische Organische Chemie
Azidomethylgruppen werden in der synthetischen organischen Chemie aufgrund ihrer Vielseitigkeit häufig verwendet. Sie spielen eine zentrale Rolle bei der Synthese von 1,2,3-Triazolen in der Click-Chemie, die entscheidend für die Entwicklung von Pharmazeutika und anderen fortschrittlichen Materialien ist .
Materialchemie
Azidverbindungen sind integraler Bestandteil der Materialchemie, wo sie zur Entwicklung neuartiger Materialien mit spezifischen Eigenschaften beitragen. Die Azidomethylgruppe in der Verbindung könnte zur Herstellung neuer Materialien durch verschiedene Synthesewege verwendet werden .
Heterocyclische Chemie
Organische Azide, wie die Azidomethylgruppe, sind an der Synthese verschiedener Heterocyclen beteiligt, darunter Pyrazole wie die in der betreffenden Verbindung. Diese Heterocyclen sind für die Entwicklung neuer Medikamente und Materialien unerlässlich .
Enzyminhibitionsstudien
Angesichts der Urease-Inhibitionsaktivität, die von bestimmten Thiophenderivaten gezeigt wurde, könnte die Verbindung auf ähnliche Bioaktivitäten untersucht werden, was möglicherweise zu neuen Behandlungen oder diagnostischen Werkzeugen führt .
Entwicklung fortschrittlicher Verbindungen
Die Kombination von Thiophen- und Azidomethylgruppen könnte zur Entwicklung fortschrittlicher Verbindungen mit einzigartigen biologischen Wirkungen führen und den Umfang der Forschung in der medizinischen Chemie erweitern .
Zukünftige Richtungen
Thiophene-based analogs, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, continue to attract the interest of scientists due to their potential biological activities and their role in the advancement of organic semiconductors . Future research may focus on exploring their diverse applications in pharmaceuticals, material science, and industrial chemistry .
Wirkmechanismus
Target of Action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing a wide range of biological effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives are an important area of study in medicinal chemistry .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The action of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. Additionally, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can modulate gene expression by affecting transcription factors and other regulatory proteins . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the interaction with cytochrome P450 enzymes can result in the inhibition of their metabolic functions, thereby affecting the metabolism of other substrates . Additionally, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological responses in animal models.
Metabolic Pathways
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism may also involve conjugation reactions with cofactors such as glutathione, which can influence its overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYUHWLQSRVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



